Amisulpride Hydrochloride: A Technical Guide to its Synthesis and Discovery
Amisulpride Hydrochloride: A Technical Guide to its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amisulpride (B195569) is an atypical antipsychotic of the benzamide (B126) class, distinguished by its selective antagonism of dopamine (B1211576) D2 and D3 receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of amisulpride hydrochloride. It details a common synthetic pathway, including experimental protocols for key steps, and presents quantitative pharmacological and clinical data in a structured format. Furthermore, this document includes visualizations of the core signaling pathway, a representative experimental workflow, and the logical framework of its dose-dependent pharmacology to facilitate a deeper understanding for researchers and professionals in drug development.
Discovery and Development
Amisulpride was first introduced by the French pharmaceutical company Sanofi-Aventis in the 1990s.[1] It emerged from research into substituted benzamides, a class of compounds known for their dopamine receptor blocking activity. The primary goal was to develop an antipsychotic with efficacy against both the positive and negative symptoms of schizophrenia, while minimizing the extrapyramidal side effects associated with earlier typical antipsychotics.
The key innovation in the development of amisulpride was the discovery of its unique dose-dependent receptor pharmacology.[2] Researchers found that at low doses, it preferentially blocks presynaptic dopamine D2/D3 autoreceptors, leading to an increase in dopamine transmission, which is thought to alleviate negative symptoms and depression.[2][3] At higher doses, it acts as a conventional postsynaptic D2/D3 antagonist, which is effective in treating the positive symptoms of psychosis.[2][3]
Following the expiration of its patent around 2008, generic formulations of amisulpride became more widely available.[1] More recently, research has focused on exploiting the differential activities of its enantiomers. A non-racemic formulation, SEP-4199, with an 85:15 ratio of aramisulpride ((R)-amisulpride) to esamisulpride ((S)-amisulpride), is under investigation to optimize the balance between serotonin (B10506) 5-HT7 and dopamine D2 receptor antagonism for the treatment of mood disorders.
Synthesis Pathway
The synthesis of amisulpride hydrochloride is a multi-step process that can be achieved through various routes. A prevalent and illustrative pathway commences with 4-aminosalicylic acid and proceeds through the key intermediates 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and 2-(aminomethyl)-1-ethylpyrrolidine (B195583).[4][5]
A representative synthetic scheme is outlined below:
Step 1: Synthesis of 4-amino-2-methoxy-5-(ethylsulfonyl)benzoic acid (Intermediate 1)
This intermediate is synthesized from 4-aminosalicylic acid through a sequence of reactions including methylation, thiocyanation, ethylation, and oxidation.[4][6]
Step 2: Synthesis of 2-(aminomethyl)-1-ethylpyrrolidine (Intermediate 2)
This chiral amine can be prepared from (S)-proline through N-ethylation followed by reduction of the carboxylic acid to the corresponding amine.[]
Step 3: Condensation and Salt Formation to Yield Amisulpride Hydrochloride
The final step involves the condensation of the carboxylic acid (Intermediate 1) with the amine (Intermediate 2) to form the amide bond, followed by conversion to the hydrochloride salt.[8]
Experimental Protocols
Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid:
A detailed experimental protocol for the synthesis of this key intermediate has been described.[4] The process involves the oxidation of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate using 30% hydrogen peroxide in isopropyl alcohol with a catalytic amount of sodium tungstate (B81510) at 40-45 °C for 3-4 hours. After cooling and quenching with sodium thiosulfate, the resulting ester is hydrolyzed in situ with sodium hydroxide (B78521) at 60-65 °C for 2-3 hours. The reaction mixture is then cooled, and the pH is adjusted to 4.0-4.5 with dilute hydrochloric acid to precipitate the product. The isolated solid is purified by diafiltration to yield the desired product with a purity of 99% and a yield of 82%.[4]
Synthesis of (S)-2-(aminomethyl)-1-ethylpyrrolidine:
The synthesis of this chiral intermediate can be achieved through various methods. One common approach involves the reductive amination of 1-ethylpyrrolidine-2-carbaldehyde.[9] Alternatively, it can be prepared from L-proline, which is first N-ethylated, and the resulting N-ethylproline is then converted to the corresponding amide, which is subsequently reduced to the amine.
Final Condensation to Amisulpride:
The condensation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and 2-(aminomethyl)-1-ethylpyrrolidine is typically carried out in the presence of a coupling agent. One reported method involves reacting the two intermediates in the presence of an organic base such as sodium methoxide (B1231860) in a solvent like methanol (B129727) at a temperature of 50-100 °C.[10] After the reaction is complete, the solvent is removed, and the crude product is purified by recrystallization to yield amisulpride with a purity of over 99.7% and a yield exceeding 90%.[10]
Formation of Amisulpride Hydrochloride:
To prepare the hydrochloride salt, the amisulpride base is dissolved in a suitable solvent, such as acetone, and treated with a solution of hydrochloric acid. The resulting precipitate is then filtered and dried to obtain amisulpride hydrochloride.
Quantitative Data
Pharmacological Data
| Parameter | Value | Species | Reference |
| Receptor Binding Affinity (Ki) | |||
| Dopamine D2 | 2.8 nM | Human | [11] |
| Dopamine D3 | 3.2 nM | Human | [11] |
| Toxicity | |||
| Oral LD50 | 1024 mg/kg | Mouse | [12] |
| Intraperitoneal LD50 | 175 mg/kg | Mouse | [12] |
| Subcutaneous LD50 | 224 mg/kg | Mouse | [12] |
| Subcutaneous TDLo | 0.24 mg/kg | Rat | [12] |
| Oral TDLo | 4.3 mg/kg | Human | [12] |
Pharmacokinetic Data
| Parameter | Value | Condition | Reference |
| Oral Bioavailability | 48% | [12][13] | |
| Elimination Half-life (oral) | ~12 hours | [12][13] | |
| Volume of Distribution | 5.8 L/kg | [12][14] | |
| Cmax (5 mg IV, healthy) | 200 (139) ng/mL (mean, SD) | [12] | |
| Cmax (10 mg IV, healthy) | 451 (230) ng/mL (mean, SD) | [12] | |
| Cmax (50 mg oral) | 39 ± 3 and 54 ± 4 ng/mL (two peaks) | [8][12] | |
| AUC (5-10 mg IV, healthy) | 136 to 154 ng·h/mL | [12] |
Clinical Efficacy Data (Schizophrenia)
| Study | Treatment Group | Baseline PANSS (mean ± SD) | Change in PANSS Total Score (mean ± SD) | P-value vs. Comparator | Reference |
| BeSt InTro Trial (52 weeks) | Amisulpride | 78.4 ± 1.4 | -32.7 ± 3.1 | [15] | |
| Aripiprazole | 78.4 ± 1.4 | -21.9 ± 3.9 | 0.027 | [15] | |
| Olanzapine | 78.4 ± 1.4 | -23.3 ± 2.9 | 0.025 | [15] | |
| Chinese Patient Study (8 weeks) | Amisulpride | 92.5 ± 16.79 | -41.5 ± 20.32 | N/A | [16] |
| First-Episode Patient Cohort (6 weeks) | Amisulpride (mean dose 279.4 mg/day) | Not specified | Significant reduction in PANSS positive symptoms | N/A | [17] |
Mechanism of Action
Amisulpride's therapeutic effects are primarily mediated through its selective antagonism of dopamine D2 and D3 receptors.[12][18] Its mechanism is unique due to its dose-dependent effects on the dopaminergic system.[2][3]
-
Low Doses (50-300 mg/day): At lower concentrations, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors.[2][3][13] These autoreceptors normally provide negative feedback to inhibit dopamine release. By blocking them, amisulpride increases the synaptic concentration of dopamine, which is thought to be beneficial for the negative symptoms of schizophrenia and for depressive symptoms.[2][3]
-
High Doses (400-1200 mg/day): At higher doses, amisulpride acts as a potent antagonist of postsynaptic D2/D3 receptors, particularly in the limbic system.[2][3][19] This action reduces dopaminergic neurotransmission, thereby alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]
Amisulpride also exhibits antagonism at the serotonin 5-HT7A and 5-HT2A receptors, which may contribute to its antidepressant properties.[12] Unlike many other atypical antipsychotics, it has a low affinity for serotonin 5-HT2A, adrenergic, histaminic, and cholinergic receptors, which contributes to its favorable side-effect profile, particularly the low incidence of weight gain and sedation.[2]
Visualizations
Signaling Pathway of Amisulpride's Postsynaptic D2 Receptor Antagonism
Caption: Postsynaptic dopamine D2 receptor signaling cascade and points of modulation by amisulpride.
Experimental Workflow for Amisulpride Synthesis
Caption: A representative workflow for the synthesis of amisulpride hydrochloride.
Logical Relationship of Amisulpride's Dose-Dependent Mechanism
Caption: The dose-dependent mechanism of action of amisulpride.
References
- 1. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. droracle.ai [droracle.ai]
- 4. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. CN112624951B - Preparation method of amisulpride - Google Patents [patents.google.com]
- 11. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. litfl.com [litfl.com]
- 15. hcplive.com [hcplive.com]
- 16. sanofi.com [sanofi.com]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. assets.hpra.ie [assets.hpra.ie]
